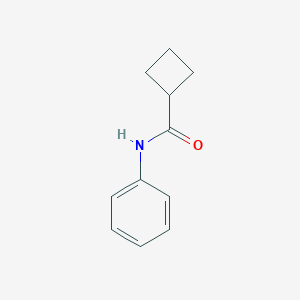

N-phenylcyclobutanecarboxamide

Overview

Description

Scientific Research Applications

Inhibition of FTO Protein

N-phenylcyclobutanecarboxamide derivatives, specifically N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB), have been identified as inhibitors of the fat mass and obesity-associated protein (FTO). This discovery, which revealed a novel binding site for FTO inhibitors, suggests potential therapeutic applications for obesity or obesity-related diseases. The crystal structure of human FTO in complex with N-CDPCB was determined, providing insights into the molecular basis for FTO recognition of this inhibitor (Wu He et al., 2015).

Antimicrobial Activity

This compound and its derivatives have been explored for their antimicrobial properties. Research involving the synthesis of macrocyclic pentaazapyridines and dipeptide pyridine derivatives from similar compounds demonstrated antimicrobial activities. These findings indicate the potential of this compound derivatives in developing new antimicrobial agents (E. M. Flefel et al., 2018).

Antitumor Properties

Research into derivatives of this compound has shown moderate in vivo antitumor activity against certain cancers, like P388 leukemia and Lewis lung carcinoma. This research has broadened the understanding of the pharmacophore in tricyclic carboxamides and their role in cancer treatment (G. Atwell et al., 1988).

NMDA Receptor Antagonists

Derivatives of this compound, such as milnacipran and its homologues, have been evaluated as NMDA receptor antagonists. These studies have contributed to the development of novel prototypes for designing potent NMDA-receptor antagonists, offering new avenues for treating various neurological conditions (S. Shuto et al., 1995).

Mechanism of Action

Target of Action

N-Phenylcyclobutanecarboxamide primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, this compound can potentially reduce the production of proinflammatory factors and neurotoxic mediators .

Biochemical Pathways

Given its target, it is likely to impact the pathways involving the nlrp3 inflammasome and the production of proinflammatory cytokines

Pharmacokinetics

Physiologically based pharmacokinetic (pbpk) modeling can be used to predict these properties . PBPK models are built based on the anatomical structure of a living system, with important organs or tissues listed as individual compartments interconnected through mass transportation described by mathematical equations .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of the NLRP3 inflammasome. This could potentially lead to a reduction in the production of proinflammatory factors and neurotoxic mediators, thereby mitigating inflammation and neurotoxicity .

properties

IUPAC Name |

N-phenylcyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(9-5-4-6-9)12-10-7-2-1-3-8-10/h1-3,7-9H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTYCAHOTNCMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306259 | |

| Record name | N-Phenylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15907-95-6 | |

| Record name | N-Phenylcyclobutanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15907-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

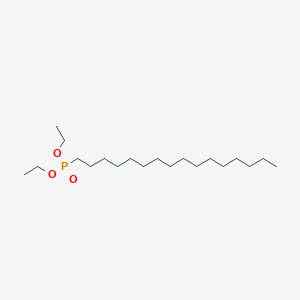

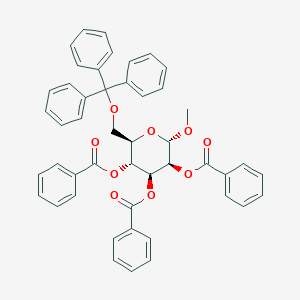

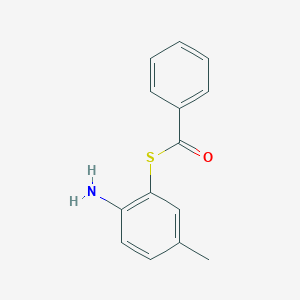

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)

![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)